molecular formula C11H14F3N3 B1607162 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 192564-53-7

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No.: B1607162
CAS No.: 192564-53-7
M. Wt: 245.24 g/mol
InChI Key: BOIFDXWRPSEUMD-UHFFFAOYSA-N
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Description

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine involves several key steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, leading to the formation of the desired piperazine derivative . Another approach involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient construction of the piperazine ring . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine can be compared with other similar compounds, such as:

  • 1-Methyl-4-(3-(trifluoromethyl)phenyl)piperazine
  • 1-Methyl-4-(4-(trifluoromethyl)phenyl)piperazine
  • 1-Methyl-4-(2-(trifluoromethyl)phenyl)piperazine

These compounds share the trifluoromethyl group and piperazine moiety but differ in the position of the trifluoromethyl group on the aromatic ring. The unique positioning of the trifluoromethyl group in this compound imparts distinct chemical and biological properties, making it particularly valuable in specific applications .

Properties

IUPAC Name

1-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c1-16-4-6-17(7-5-16)10-3-2-9(8-15-10)11(12,13)14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIFDXWRPSEUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356702
Record name 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192564-53-7
Record name 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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